3-Chloro-6-methyl-7-nitro-1H-indazole
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Description
3-Chloro-6-methyl-7-nitro-1H-indazole is a compound with the molecular formula C8H6ClN3O2 . It is a significant heterocycle in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
An efficient pathway was disclosed for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives by 1,3-dipolar cycloaddition on dipolarophile compounds . The title compound named as 3-chloro-6-nitro-1- (prop-2-en-1-yl)-1H-indazole was synthesized by action of allyl bromide on 3-Chloro-6-nitroindazole .Molecular Structure Analysis
The indazole system in each of the two independent molecules of the title compound, C (10)H (8)ClN (3)O (2), is planar (r.m.s. deviations = 0.005 and 0.005 Å). The nitro group is coplanar with the fused-ring system [dihedral angles = 1.3 (3) and 4.8 (3) Å] .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . In an electrochemical method for the selective N1-acylation of indazoles, indazoles are reduced to indazole anions and H2. A subsequent reaction with acid anhydrides results in selective acylation of the N1-position .Physical And Chemical Properties Analysis
The molecular weight of 3-Chloro-6-methyl-7-nitro-1H-indazole is 211.60 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Topological Polar Surface Area is 74.5 Ų .Scientific Research Applications
Crystal Structure Analysis
- The crystal structure of related compounds, such as 3-chloro-1-methyl-5-nitro-1H-indazole, shows a molecule built from fused rings with no classical hydrogen bonds observed. This suggests potential applications in materials science and molecular engineering (Kouakou et al., 2015).
Synthesis and Biological Importance
- A series of derivatives of 6-nitro-1H-indazole, including those with 3-chloro substitutions, have been synthesized and shown to possess antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting their significance in medicinal chemistry (Samadhiya et al., 2012).
Molecular and Supramolecular Properties
- Studies on compounds like 3-bromo-1-methyl-7-nitro-1H-indazole provide insights into the molecular and supramolecular properties of these substances, which are relevant for understanding their interactions in biological systems (Cabildo et al., 2011).
Chemical Transformations
- Research on the N-methylation of 5-nitro-1H-indazole, a process related to the synthesis of 3-Chloro-6-methyl-7-nitro-1H-indazole, sheds light on chemical transformations useful for the creation of novel compounds with potential applications in pharmaceuticals and materials science (El’chaninov et al., 2018).
Antileishmanial Activity
- Novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activities, indicating their potential use in the development of new treatments for leishmaniasis (Abdelahi et al., 2021).
Nitric Oxide Synthase Inhibition
- Some indazole derivatives, including 7-nitro-1H-indazole, act as inhibitors of nitric oxide synthase, a property that could be explored for the development of therapeutics in various neurological and inflammatory disorders (Sopková-de Oliveira Santos et al., 2000).
properties
IUPAC Name |
3-chloro-6-methyl-7-nitro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-2-3-5-6(7(4)12(13)14)10-11-8(5)9/h2-3H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLQTPUQQONAER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NNC(=C2C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646801 |
Source
|
Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-methyl-7-nitro-1H-indazole | |
CAS RN |
1000342-46-0 |
Source
|
Record name | 3-Chloro-6-methyl-7-nitro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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